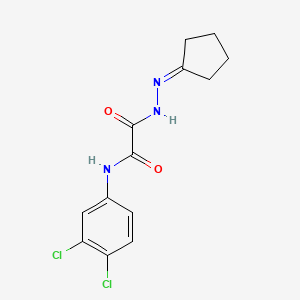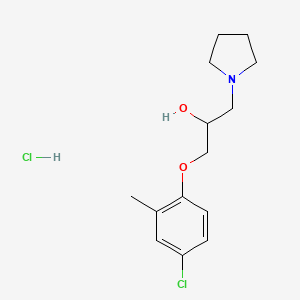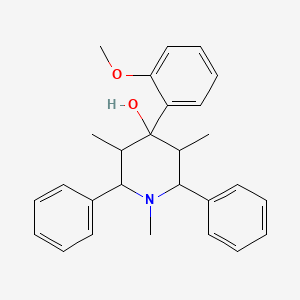![molecular formula C21H17N3O B5161995 8-(3-pyridinyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B5161995.png)
8-(3-pyridinyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(3-pyridinyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one, also known as PTPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mécanisme D'action
8-(3-pyridinyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one works by inhibiting the activity of PTPs, which are enzymes that remove phosphate groups from proteins. By inhibiting PTP activity, 8-(3-pyridinyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one can alter cellular signaling pathways and affect a variety of cellular processes.
Biochemical and Physiological Effects:
8-(3-pyridinyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one has been found to have a variety of biochemical and physiological effects, including the regulation of cell growth, differentiation, and apoptosis. This compound has also been shown to affect the activity of various signaling pathways, including the MAPK and PI3K/Akt pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 8-(3-pyridinyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one in lab experiments is its specificity for PTPs, which allows researchers to selectively target these enzymes and study their effects on cellular processes. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are many potential future directions for research involving 8-(3-pyridinyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one. One area of interest is the development of new 8-(3-pyridinyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one analogs with improved properties, such as increased specificity or reduced toxicity. Another area of interest is the use of 8-(3-pyridinyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one in studies of disease, such as cancer and diabetes, where PTPs play important roles in disease progression. Additionally, 8-(3-pyridinyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one may have potential applications in drug discovery, as it can be used to screen for compounds that selectively target PTPs.
Méthodes De Synthèse
8-(3-pyridinyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one can be synthesized through a multistep process involving the reaction of various chemical compounds. One common method involves the reaction of 3-pyridinecarboxaldehyde with 4,7-phenanthroline in the presence of a reducing agent. This reaction produces a key intermediate, which is then further reacted with other compounds to yield the final product.
Applications De Recherche Scientifique
8-(3-pyridinyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one has been used in a wide range of scientific research applications, including studies of cellular signaling pathways, protein-protein interactions, and enzyme activity. This compound has been found to be particularly useful in studies of protein tyrosine phosphatases (PTPs), which are enzymes that play important roles in cellular signaling and disease.
Propriétés
IUPAC Name |
8-pyridin-3-yl-8,10,11,12-tetrahydro-7H-benzo[a][4,7]phenanthrolin-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O/c25-18-7-1-5-15-19-14-6-3-11-23-16(14)8-9-17(19)24-21(20(15)18)13-4-2-10-22-12-13/h2-4,6,8-12,21,24H,1,5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSKUKNRWSJYKGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(NC3=C2C4=C(C=C3)N=CC=C4)C5=CN=CC=C5)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3,4-dichlorophenyl)-N'-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]urea](/img/structure/B5161919.png)

![N-[4-(10,12,14-trioxo-11-azatetracyclo[6.5.2.0~2,7~.0~9,13~]pentadeca-2,4,6-trien-11-yl)phenyl]acetamide](/img/structure/B5161951.png)
![1-(3-{[4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino}phenyl)ethanone hydrobromide](/img/structure/B5161964.png)
![3-ethyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B5161972.png)
![(3R*,4R*)-1-[(2-methoxy-5-pyrimidinyl)methyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5161977.png)



![1-{[1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5161988.png)
![5-[4-(benzyloxy)-3-methoxybenzylidene]-2-butyl-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B5162008.png)

![ethyl 3-[(2-bromophenyl)amino]-2-(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)-3-oxopropanoate](/img/structure/B5162024.png)